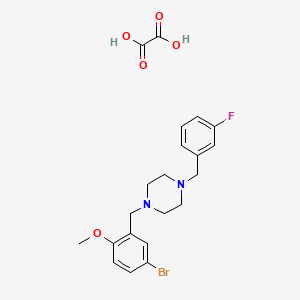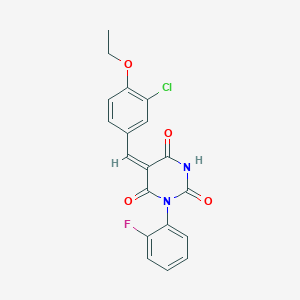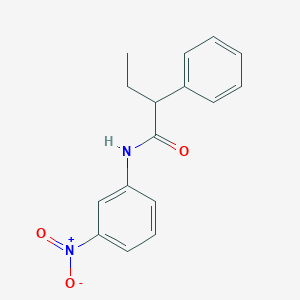![molecular formula C21H17N3O3 B5134623 4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5134623.png)
4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol is a chemical compound with potential applications in the field of scientific research. This compound is also known as NPPB, and it is a potent inhibitor of chloride channels.
Mecanismo De Acción
NPPB acts as a potent inhibitor of chloride channels by binding to a specific site on the channel protein. This binding prevents the movement of chloride ions across the cell membrane, leading to a decrease in chloride conductance. NPPB has been shown to inhibit both voltage-gated and ligand-gated chloride channels.
Biochemical and Physiological Effects
NPPB has been shown to have a variety of biochemical and physiological effects. In pancreatic beta cells, NPPB has been shown to inhibit insulin secretion by blocking chloride channels. In addition, NPPB has been shown to inhibit cell migration and invasion by blocking chloride channels involved in the regulation of cell volume. NPPB has also been shown to inhibit the proliferation of cancer cells by blocking chloride channels involved in cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NPPB in lab experiments is its potent inhibition of chloride channels. This allows researchers to study the role of chloride channels in various physiological processes. However, one limitation of using NPPB is its potential to affect other ion channels and transporters, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of NPPB. One area of research is the development of more selective inhibitors of chloride channels. This would allow researchers to study the role of specific chloride channels in various physiological processes. Another area of research is the development of NPPB analogs with improved pharmacological properties, such as increased bioavailability and decreased toxicity. Finally, the role of chloride channels in the regulation of various physiological processes, such as cell migration and invasion, insulin secretion, and cancer cell proliferation, warrants further investigation.
Métodos De Síntesis
The synthesis of NPPB involves the reaction of 4-nitrobenzaldehyde with 1-phenyl-3-methyl-5-pyrazolone in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with phenol in the presence of potassium carbonate and dimethylformamide to yield 4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol.
Aplicaciones Científicas De Investigación
NPPB has been used in various scientific research studies due to its ability to inhibit chloride channels. This compound has been shown to block the volume-regulated anion channel, which is involved in the regulation of cell volume. NPPB has also been used to study the role of chloride channels in the regulation of insulin secretion in pancreatic beta cells. Additionally, NPPB has been used to investigate the role of chloride channels in the regulation of cell migration and invasion.
Propiedades
IUPAC Name |
4-[2-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-19-12-6-16(7-13-19)21-14-20(15-4-2-1-3-5-15)22-23(21)17-8-10-18(11-9-17)24(26)27/h1-13,21,25H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZBLNUORRBHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5134543.png)


![N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide](/img/structure/B5134559.png)
![1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B5134574.png)
![4-[4-(2-phenoxyethyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5134582.png)

![ethyl 4-{[2-(3-chlorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5134594.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5134637.png)
![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5134643.png)

![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5134649.png)
![methyl 3-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134652.png)